![molecular formula C24H25NO5 B2666899 8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137620-12-1](/img/structure/B2666899.png)
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid, commonly known as Fmoc-ONSu, is an important chemical compound used in scientific research. It is a derivative of Fmoc, a widely used protecting group in peptide synthesis. Fmoc-ONSu is used to activate amino acids for peptide synthesis and is known for its high efficiency and selectivity.
Mechanism of Action
Fmoc-ONSu is an N-hydroxysuccinimide (NHS) ester that reacts with amino groups of amino acids to form stable amide bonds. The reaction is highly selective and efficient, and it occurs under mild conditions. Fmoc-ONSu is activated by a base such as triethylamine (TEA), which removes the Fmoc group and generates an active ester that reacts with the amino group of the amino acid. The reaction results in the formation of a stable amide bond and the release of NHS.
Biochemical and Physiological Effects:
Fmoc-ONSu is a non-toxic compound that does not have any known biochemical or physiological effects. It is used as a reagent in peptide synthesis and does not have any direct effect on living organisms.
Advantages and Limitations for Lab Experiments
Fmoc-ONSu has several advantages for lab experiments. It is a highly efficient and selective reagent that can be used in a variety of peptide synthesis methods. Fmoc-ONSu is also stable under normal laboratory conditions and has a long shelf life. However, Fmoc-ONSu has some limitations. It is a relatively expensive reagent compared to other peptide synthesis reagents, and it requires careful handling due to its sensitivity to moisture and air.
Future Directions
Fmoc-ONSu has several potential future directions. One potential direction is the development of new Fmoc-ONSu derivatives with improved properties, such as increased stability, selectivity, and efficiency. Another potential direction is the application of Fmoc-ONSu in the synthesis of complex peptides and proteins, including cyclic peptides, stapled peptides, and antibody-drug conjugates. Fmoc-ONSu can also be used in the synthesis of peptidomimetics, which are small molecule compounds that mimic the structure and function of peptides. Finally, Fmoc-ONSu can be used in the development of new drugs and therapies for a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.
Conclusion:
In conclusion, Fmoc-ONSu is an important chemical compound used in scientific research. It is a highly efficient and selective reagent that is widely used in peptide synthesis. Fmoc-ONSu has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its cost and sensitivity to moisture and air. Fmoc-ONSu has several potential future directions, including the development of new derivatives and the application in the synthesis of complex peptides and proteins.
Synthesis Methods
The synthesis of Fmoc-ONSu involves the reaction of Fmoc-Cl with N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine (TEA). The reaction results in the formation of Fmoc-ONSu and hydrochloric acid as a byproduct. Fmoc-ONSu is then purified using column chromatography to obtain a pure product. The yield of the synthesis is generally high, and the compound is stable under normal laboratory conditions.
Scientific Research Applications
Fmoc-ONSu is widely used in peptide synthesis due to its high efficiency and selectivity. It is used as an activating agent for the synthesis of peptides and proteins. Fmoc-ONSu is also used in the solid-phase synthesis of peptides, where it is used to introduce amino acids onto the growing peptide chain. Fmoc-ONSu is a versatile reagent that can be used in a variety of peptide synthesis methods, including Fmoc-based solid-phase synthesis, solution-phase synthesis, and fragment condensation.
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)13-16(9-10-30-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOTNFFUHIVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
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